![molecular formula C20H11ClF2N4O3S B2529245 2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 896010-36-9](/img/structure/B2529245.png)

2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

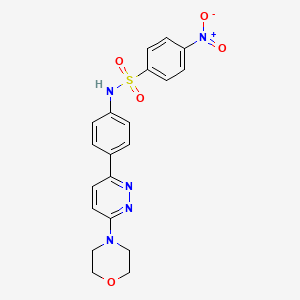

The compound "2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide" is a synthetic molecule that appears to be designed for potential applications in medicinal chemistry. The structure suggests the presence of multiple reactive sites which could be utilized in various chemical reactions, particularly in the synthesis of heterocyclic compounds that are often found in drug molecules.

Synthesis Analysis

The synthesis of related compounds often involves the use of multireactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, which can lead to various nitrogenous heterocycles . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the use of nucleophilic substitution reactions, which could be relevant for the synthesis of the compound . The synthesis of thiourea derivatives, as seen in the preparation of 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, involves the use of elemental analysis and spectroscopic techniques for characterization, which would also be applicable to our compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray crystallography, as seen in the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide . This technique would likely provide detailed insights into the molecular geometry and electronic structure of "this compound," facilitating a better understanding of its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. For instance, the synthesis of 2-(4-nitrobenzothiazol-2'-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines involves reactions with nucleophilic reagents, which could be relevant for the functionalization of the compound . Additionally, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide shows the use of cyanomethylene functionality to construct new heterocycles, indicating the potential for the compound to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The presence of chloro, nitro, and benzamide groups suggests a molecule with significant polar character, which could affect its solubility and reactivity. The thermal decomposition of related metal complexes has been studied using TG/TDA, and cyclic voltammetry has been used to understand the electrochemical behavior of complexes . These techniques could also be applied to study the stability and electrochemical properties of "this compound."

Aplicaciones Científicas De Investigación

Synthetic Approaches

The synthesis of compounds related to 2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step processes. For example, the synthetic process of similar compounds involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction, showcasing a complex route to achieve the desired chemical structure. These steps are crucial for the introduction of specific functional groups and for achieving the desired chemical properties (Gong Ping, 2007).

Structural Analysis and Applications

The structural analysis of compounds similar to this compound reveals their potential in various applications. For instance, the solid-state versatility of molecular salts/cocrystals of related compounds, such as 2-Chloro-4-nitrobenzoic acid, has been studied for their potential antiviral properties and ability to boost the immune response in immune deficiency diseases. These studies highlight the importance of halogen bonds in the crystal structures of such compounds, which play a vital role in crystal stabilization (Madhavi Oruganti et al., 2017).

Furthermore, the electrochemical behaviors of benzoxazole compounds, which share structural similarities with the compound , have been investigated, indicating potential applications in analytical chemistry for rapid and sensitive quantitative determination (Bülent Zeybek et al., 2009).

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . This suggests that the compound might interact with similar targets involved in these biological processes.

Mode of Action

It’s known that anti-inflammatory drugs often work by inhibiting the biosynthesis of prostaglandins, which are derived from arachidonic acid . This process is catalyzed by cyclo-oxygenase pathways

Biochemical Pathways

The compound might affect the biochemical pathways involved in the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities

Propiedades

IUPAC Name |

2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClF2N4O3S/c21-15-4-3-13(27(29)30)8-14(15)19(28)26(10-11-2-1-5-24-9-11)20-25-18-16(23)6-12(22)7-17(18)31-20/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEOEOPKBRKFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClF2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)

![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

![2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2529185.png)